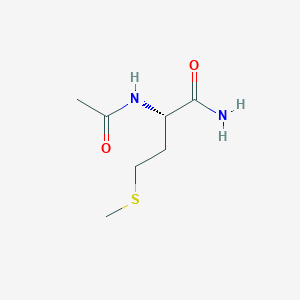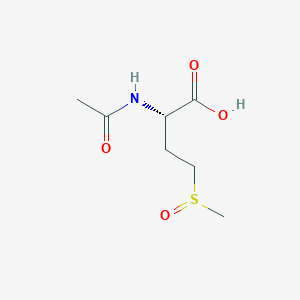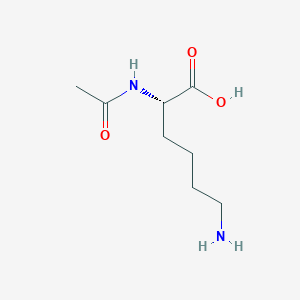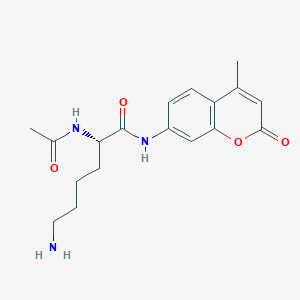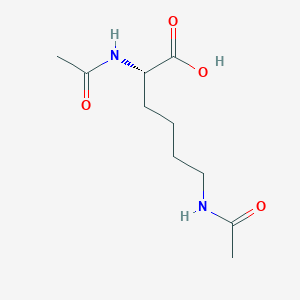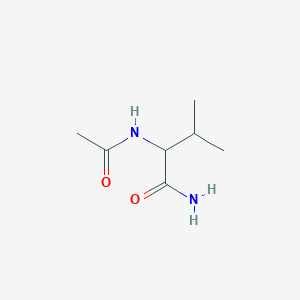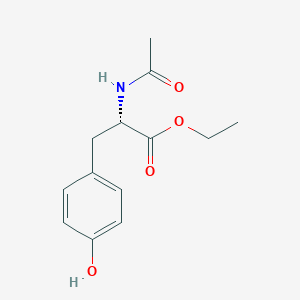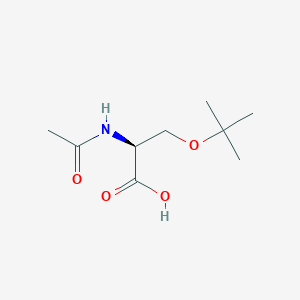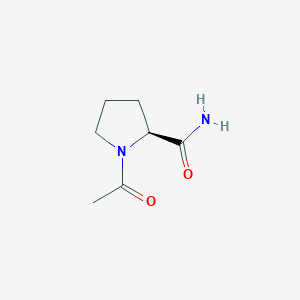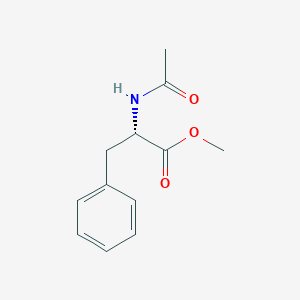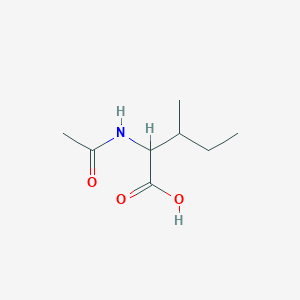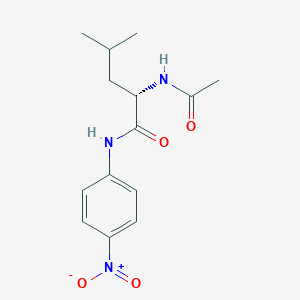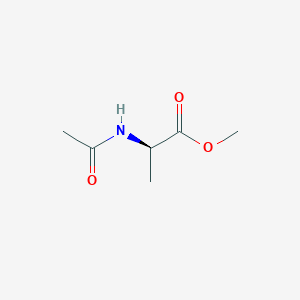
(R)-Methyl 2-acetamidopropanoate
Overview
Description
“®-Methyl 2-acetamidopropanoate” is a chemical compound with the CAS Number: 19914-36-4. Its IUPAC name is methyl (2R)-2-(acetylamino)propanoate . The molecular weight of this compound is 145.16 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-acetamidopropanoate” is 1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The chemical reactions involving “®-Methyl 2-acetamidopropanoate” are complex and can vary depending on the conditions and reagents used . For instance, it can undergo reactions with hydrazine hydrate in methanol . More research is needed to fully understand the range of reactions this compound can participate in.Physical And Chemical Properties Analysis
“®-Methyl 2-acetamidopropanoate” is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dry place at 2-8°C .Scientific Research Applications
Catalytic Activity in Hydrogenation of Acetamidoacrylates : Iridium(I) complexes with chiral phenanthroline-derived benzimidazolylidene ligands showed catalytic activity and enantioselectivity in hydrogenating acetamidoacrylates, producing (R)-Methyl 2-acetamidopropanoate with high yield and enantioselectivity (Metallinos & Du, 2009).
Synthesis of Methyl 2-Arylpropanoates : The reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or weak base yielded methyl 2-arylpropanoates, which are important in pharmaceutical compounds with anti-inflammatory and analgesic activities. This process involves stereospecific aryl migration with complete inversion of configuration at the β-carbon atom (Yamauchi et al., 1987).
Synthesis of Optically Active 2-Fluoropropanoic Acid and Analogs : A simple synthesis method was developed for optically active 2-fluoropropanoic acid and its analogs, including methyl (R)-2-fluoropropanoate, from the corresponding optically active 2-hydroxycarboxylic esters (Fritz-Langhals & Schu¨tz, 1993).
Potential Anti-inflammatory and Antidyslipidemic Agent : Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) was synthesized and characterized for its potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).
Synthesis of Alkyl 4-Hydroxyalk-2-enoates : Alkyl 2-(2-benzothiazolylsulfinyl)acetates were used as reagents for sulfinyl-Knoevenagel reaction to synthesize alkyl 4-hydroxyalk-2-enoates, essential structures in biologically active natural products and chiral compounds. Optically active 4-hydroxyalk-2-enoates were obtained from optically pure (R)-2-(2-benzothiazolylsulfinyl)acetates (Du et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl (2R)-2-acetamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426223 | |
| Record name | (R)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-acetamidopropanoate | |
CAS RN |
19914-36-4 | |
| Record name | (R)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Acetyl-D-alanine methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

